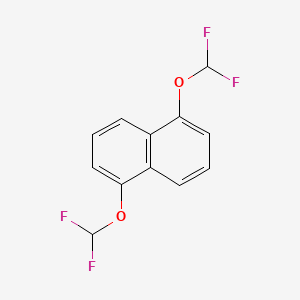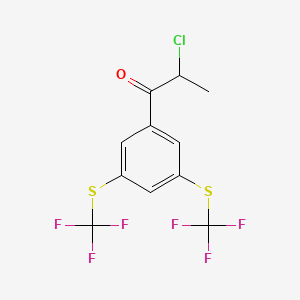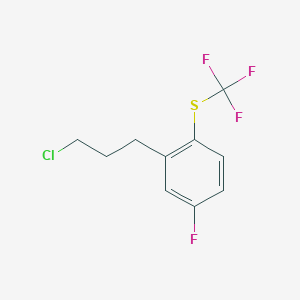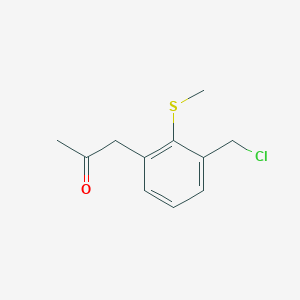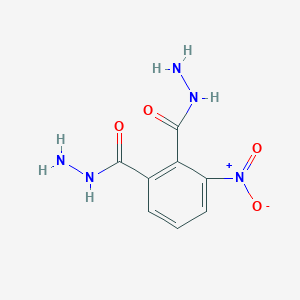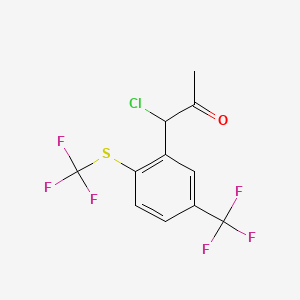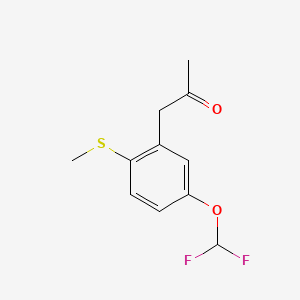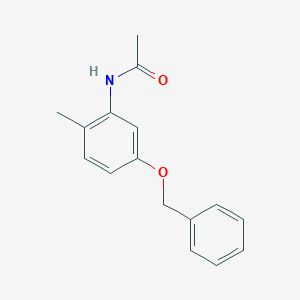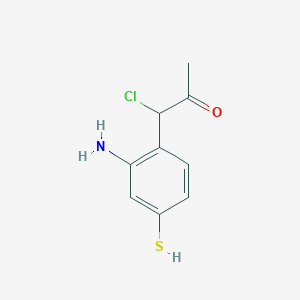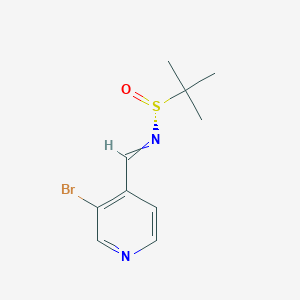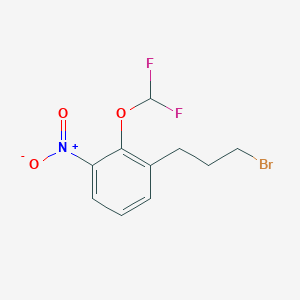![molecular formula C38H24O B14054752 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and suitable energy levels, making it an ideal candidate for use as a host material in OLEDs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized by reacting naphthalene derivatives with phenyl groups under specific conditions.
Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
化学反応の分析
Types of Reactions
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The phenyl and dibenzofuran groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes .
科学的研究の応用
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan has several scientific research applications:
Organic Electronics: It is widely used as a host material in OLEDs due to its excellent thermal stability and suitable energy levels.
Material Science: The compound is studied for its potential use in developing new materials with unique electronic properties.
Chemical Sensors: Its unique structure makes it a candidate for use in chemical sensors and other analytical applications.
作用機序
The mechanism by which 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic properties. The compound’s molecular structure allows for efficient electron transport, making it an effective host material in OLEDs. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate the transport of electrons and holes .
類似化合物との比較
Similar Compounds
- 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(3-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
Uniqueness
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan stands out due to its balanced hole and electron transporting properties, which are crucial for achieving highly efficient and low roll-off deep blue OLEDs .
特性
分子式 |
C38H24O |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
2-[4-(10-phenylanthracen-9-yl)phenyl]dibenzofuran |
InChI |
InChI=1S/C38H24O/c1-2-10-26(11-3-1)37-30-13-4-6-15-32(30)38(33-16-7-5-14-31(33)37)27-20-18-25(19-21-27)28-22-23-36-34(24-28)29-12-8-9-17-35(29)39-36/h1-24H |
InChIキー |
JCAHEVCLQXMPEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


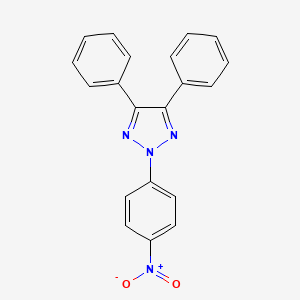
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
